Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
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Overview
Description
Methyl 3-azabicyclo[320]heptane-2-carboxylate;hydrochloride is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but has different substituents and ring sizes .
3-Azabicyclo[3.2.2]nonane: This compound has a larger ring system and different chemical properties .
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has distinct biological activities .
Uniqueness
Methyl 3-azabicyclo[320]heptane-2-carboxylate;hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-6-3-2-5(6)4-9-7;/h5-7,9H,2-4H2,1H3;1H |
InChI Key |
QERHXJZMEZCMAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC2CN1.Cl |
Origin of Product |
United States |
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